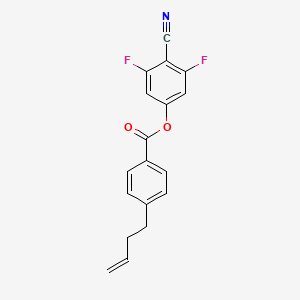

4-Cyano-3,5-difluorophenyl 4-(but-3-en-1-yl)benzoate

Description

Properties

IUPAC Name |

(4-cyano-3,5-difluorophenyl) 4-but-3-enylbenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13F2NO2/c1-2-3-4-12-5-7-13(8-6-12)18(22)23-14-9-16(19)15(11-21)17(20)10-14/h2,5-10H,1,3-4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHEMMXMPDOTLHG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCCC1=CC=C(C=C1)C(=O)OC2=CC(=C(C(=C2)F)C#N)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13F2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80609156 | |

| Record name | 4-Cyano-3,5-difluorophenyl 4-(but-3-en-1-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80609156 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

313.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

208528-35-2 | |

| Record name | 4-Cyano-3,5-difluorophenyl 4-(3-buten-1-yl)benzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=208528-35-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Cyano-3,5-difluorophenyl 4-(but-3-en-1-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80609156 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzoic acid, 4-(3-buten-1-yl)-, 4-cyano-3,5-difluorophenyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.118.471 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyano-3,5-difluorophenyl 4-(but-3-en-1-yl)benzoate typically involves the esterification of 4-Cyano-3,5-difluorophenol with 4-(but-3-en-1-yl)benzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane or toluene .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the synthesis process. Additionally, purification techniques like recrystallization or column chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

4-Cyano-3,5-difluorophenyl 4-(but-3-en-1-yl)benzoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the cyano group to an amine group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.

Substitution: Reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed under basic conditions.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines.

Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

Physical Properties

| Property | Value |

|---|---|

| LogP | 5.32 |

| Polar Surface Area (Å) | 50 |

| Rotatable Bonds | 6 |

| Heavy Atoms Count | 23 |

Chemistry

In the field of chemistry, this compound serves as a valuable building block for synthesizing more complex organic molecules. Its ability to undergo various chemical reactions, such as oxidation and reduction, makes it a versatile intermediate in organic synthesis.

Biology

Research has indicated potential biological activities associated with 4-Cyano-3,5-difluorophenyl 4-(but-3-en-1-yl)benzoate. Studies have explored its antimicrobial and anticancer properties:

Case Study: Anticancer Activity

A study evaluated the compound's effects on cancer cell lines, demonstrating significant cytotoxicity against specific types of cancer cells, suggesting its potential as a lead compound in drug development.

Medicine

The compound is being investigated for its therapeutic applications in drug development. Its unique structure allows for modifications that could enhance its efficacy as a pharmaceutical agent.

Industry

In materials science, this compound is utilized in the production of advanced materials such as liquid crystals and polymers due to its favorable chemical properties.

Mechanism of Action

The mechanism of action of 4-Cyano-3,5-difluorophenyl 4-(but-3-en-1-yl)benzoate involves its interaction with specific molecular targets and pathways. The cyano and difluorophenyl groups can interact with enzymes and receptors, modulating their activity. The compound may also participate in electron transfer reactions, influencing cellular redox states and signaling pathways .

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Structural Analogs

The closest structural analog identified is 4-Cyano-3,5-difluorophenyl 4-pentylbenzoate (CAS: 123843-69-6), which shares the same phenolic core but differs in the aliphatic substituent on the benzoate group (Table 1) .

Table 1: Comparative Data for 4-Cyano-3,5-difluorophenyl Benzoate Derivatives

Structural and Functional Differences

Aliphatic Chain Saturation :

- The but-3-en-1-yl group introduces a double bond, enhancing reactivity (e.g., susceptibility to addition or polymerization reactions).

- The pentyl group is fully saturated, favoring hydrophobicity and stability under oxidative conditions .

Molecular Weight and Physicochemical Properties :

- The pentyl derivative’s higher molecular weight (329.35 vs. 313.30 g/mol) may increase its melting point and viscosity compared to the butenyl analog.

- The unsaturated butenyl chain likely reduces crystallinity, as seen in the lower melting point (211.9°C) relative to many saturated analogs .

Applications: The butenyl derivative’s unsaturation makes it a candidate for cross-linking in polymer chemistry or as a monomer in liquid crystal displays (LCDs).

Research Findings and Implications

- Reactivity : The butenyl group’s double bond enables functionalization via thiol-ene click chemistry or Diels-Alder reactions, which are absent in the pentyl analog .

- Thermal Stability : The pentyl derivative’s saturated chain may offer superior thermal stability, though experimental data are lacking .

- Synthetic Flexibility: Both compounds can be synthesized via esterification of 4-substituted benzoic acids with 4-cyano-3,5-difluorophenol, but the butenyl variant requires careful handling to avoid premature polymerization .

Biological Activity

4-Cyano-3,5-difluorophenyl 4-(but-3-en-1-yl)benzoate (CAS: 208528-35-2) is a synthetic organic compound characterized by its unique structural features, including cyano and difluorophenyl groups. Its molecular formula is , with a molecular weight of approximately 313.3 g/mol . This compound has garnered attention in various fields, particularly in biological research due to its potential therapeutic properties.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets within biological systems. The cyano and difluorophenyl moieties can modulate enzyme activities and receptor functions, potentially influencing various signaling pathways. This compound may also partake in electron transfer reactions that affect cellular redox states, thereby impacting cell proliferation and apoptosis .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against a range of bacterial strains, suggesting potential applications in the development of new antimicrobial agents. The mechanism appears to involve disruption of bacterial cell membranes and interference with metabolic pathways .

Anticancer Activity

This compound has shown promise as an anticancer agent. Studies have reported its ability to inhibit the growth of various cancer cell lines, including HeLa (cervical cancer), A375 (melanoma), and HCT116 (colon cancer). The compound's IC50 values in these assays indicate potent antiproliferative effects, suggesting its potential as a lead compound for further drug development .

Summary of Biological Activities

| Activity Type | Target | IC50 Values | Remarks |

|---|---|---|---|

| Antimicrobial | Various Bacteria | Varies by strain | Effective against Gram-positive and Gram-negative bacteria |

| Anticancer | HeLa Cells | ~10 µM | Significant growth inhibition observed |

| A375 Cells | ~8 µM | Potent against melanoma cell lines | |

| HCT116 Cells | ~12 µM | Effective against colon cancer cells |

Study 1: Antimicrobial Efficacy

In a recent study published in the Journal of Medicinal Chemistry, researchers evaluated the antimicrobial efficacy of several derivatives of benzoate compounds, including this compound. The results indicated that this compound exhibited superior activity compared to other derivatives, particularly against Staphylococcus aureus and Escherichia coli. The study concluded that the structural features contributed significantly to its enhanced antimicrobial properties.

Study 2: Anticancer Properties

A separate investigation focused on the anticancer properties of this compound was published in Cancer Letters. The researchers found that treatment with this compound led to a dose-dependent decrease in cell viability across multiple cancer cell lines. Mechanistic studies suggested that the compound induced apoptosis through activation of caspase pathways and modulation of cell cycle regulators .

Q & A

Basic Research Questions

Q. What are the typical synthetic routes for preparing 4-cyano-3,5-difluorophenyl esters, and what methodological considerations are critical for achieving high yields?

- Methodological Answer : The synthesis of aryl benzoates like 4-cyano-3,5-difluorophenyl esters typically involves coupling a fluorinated phenol derivative (e.g., 4-cyano-3,5-difluorophenol) with a substituted benzoyl chloride or activated ester. Key steps include:

- Activation of the carboxylic acid : Use of coupling agents like DCC (N,N'-dicyclohexylcarbodiimide) and catalysts such as 4-DMAP (4-dimethylaminopyridine) to form reactive intermediates .

- Steric and electronic effects : The electron-withdrawing cyano and fluorine groups on the phenyl ring may slow down nucleophilic substitution; thus, elevated temperatures (e.g., 60–80°C) and anhydrous conditions are recommended .

- Purification : Column chromatography or recrystallization is essential to isolate the product from unreacted starting materials or side products.

Q. How can ¹H NMR spectroscopy be optimized to resolve overlapping signals in structurally complex benzoate derivatives like this compound?

- Methodological Answer :

- Solvent selection : Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) enhances signal splitting due to their polarity and ability to solubilize aromatic esters.

- High-field instruments : Use of 400–600 MHz NMR spectrometers improves resolution for closely spaced aromatic protons.

- 2D NMR techniques : COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) help assign coupled protons and correlate carbon-hydrogen signals, particularly for distinguishing between the but-3-en-1-yl chain and aromatic protons .

Advanced Research Questions

Q. What challenges arise in determining the crystal structure of 4-cyano-3,5-difluorophenyl esters, and how can SHELX software address these?

- Methodological Answer :

- Diffraction limitations : The compound’s flexible but-3-en-1-yl chain may introduce disorder in the crystal lattice, reducing data quality. SHELXL (via SHELXTL) enables robust refinement of disordered moieties using constraints (e.g., DFIX, ISOR) to model thermal motion .

- Heavy atom effects : Fluorine and cyano groups generate strong electron density, complicating phase determination. SHELXD’s dual-space recycling algorithm improves phasing in such cases .

- Validation : The R-factor (<5%) and goodness-of-fit (~1.0) metrics in SHELX ensure structural reliability.

Q. How do regioselective fluorination and cyano substitution influence the electronic properties of this compound, and what experimental techniques validate these effects?

- Methodological Answer :

- Electron-withdrawing effects : Fluorine and cyano groups decrease electron density on the phenyl ring, altering reactivity in cross-coupling reactions.

- Spectroscopic validation :

- ¹⁹F NMR : Chemical shifts (δ) between -110 to -120 ppm confirm the presence of ortho-fluorine atoms .

- IR spectroscopy : A sharp C≡N stretch near 2230 cm⁻¹ and C=O ester stretches at ~1720 cm⁻¹ provide functional group confirmation.

- DFT calculations : Gaussian or ORCA software can model charge distribution and predict sites for electrophilic attack .

Q. What contradictions might arise in interpreting mass spectrometry (MS) data for this compound, and how can they be resolved?

- Methodological Answer :

- Fragmentation patterns : The but-3-en-1-yl chain may undergo retro-Diels-Alder cleavage, producing fragment ions at m/z 121 (C₇H₅F₂) and 149 (C₉H₉O₂).

- Isotopic interference : ³⁷Cl or ⁸¹Br impurities (common in lab solvents) can mimic fluorine-containing fragments. High-resolution MS (HRMS) with <5 ppm accuracy distinguishes isotopic peaks .

- Quantitative validation : Cross-referencing with GC-MS or LC-MS/MS improves confidence in fragment assignments.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.